molecular formula C6H7ClN2O2 B1593316 ethyl 5-chloro-1H-pyrazole-4-carboxylate CAS No. 948552-01-0

ethyl 5-chloro-1H-pyrazole-4-carboxylate

Cat. No.: B1593316
CAS No.: 948552-01-0
M. Wt: 174.58 g/mol
InChI Key: WNRMFDPBDDKWFD-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 4-position and a chlorine atom at the 5-position

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrazoles, including ethyl 5-chloro-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research will likely continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

The primary targets of ethyl 5-chloro-1H-pyrazole-4-carboxylate It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new therapeutic agents .

Mode of Action

The specific mode of action of This compound It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of these targets . The interaction of this compound with its targets could potentially lead to similar changes.

Biochemical Pathways

The exact biochemical pathways affected by This compound Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect similar pathways and their downstream effects.

Result of Action

The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the structure and reactivity of pyrazole derivatives can be influenced by changes in structure, which can be induced by environmental factors . Therefore, it can be inferred that environmental factors may influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the Vilsmeier reaction of 1H-pyrazol-5(4H)-one using different reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic addition, intramolecular cyclization, and elimination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Ethyl 5-chloro-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMFDPBDDKWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646439
Record name Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948552-01-0
Record name Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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